molecular formula C6H5NO5 B051944 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxyacetic acid CAS No. 114505-81-6

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxyacetic acid

Katalognummer: B051944
CAS-Nummer: 114505-81-6
Molekulargewicht: 171.11 g/mol
InChI-Schlüssel: OCINREVSBQVFQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maleimidoglycolic acid is a chemical compound that belongs to the class of maleimides, which are derivatives of maleic anhydride. Maleimides are known for their versatile reactivity and are widely used in various chemical and biological applications. Maleimidoglycolic acid, in particular, is valued for its ability to form stable covalent bonds with thiol groups, making it a useful tool in bioconjugation and other chemical modifications.

Eigenschaften

CAS-Nummer

114505-81-6

Molekularformel

C6H5NO5

Molekulargewicht

171.11 g/mol

IUPAC-Name

2-(2,5-dioxopyrrol-1-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H5NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h1-2,5,10H,(H,11,12)

InChI-Schlüssel

OCINREVSBQVFQG-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)C(C(=O)O)O

Kanonische SMILES

C1=CC(=O)N(C1=O)C(C(=O)O)O

Synonyme

1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha--hydroxy-2,5-dioxo-

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of maleimidoglycolic acid typically involves the reaction of maleic anhydride with glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is then purified through recrystallization to obtain pure maleimidoglycolic acid .

Industrial Production Methods

Industrial production of maleimidoglycolic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and chromatography .

Wirkmechanismus

The primary mechanism of action of maleimidoglycolic acid involves its reactivity with thiol groups. The compound undergoes a Michael addition reaction with thiols, forming a stable thioether bond. This reactivity is exploited in various applications, such as bioconjugation and drug delivery, where maleimidoglycolic acid is used to attach biomolecules to specific targets. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being conjugated .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.